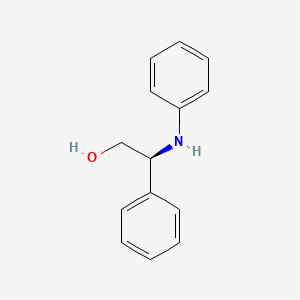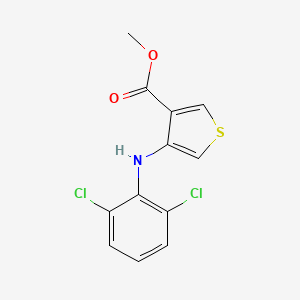
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester
Übersicht
Beschreibung
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic acid methyl ester (DCATME) is a compound that has been widely studied for its potential applications in scientific research. It is a member of the thiophenecarboxylic acid family, which is a group of compounds that have similar chemical structures and properties. DCATME has been used in numerous laboratory experiments, and its properties have been studied in detail. In
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has been widely used in scientific research due to its unique properties. It has been used in a variety of laboratory experiments, including studies of its catalytic properties, its ability to form coordination complexes, and its potential applications in drug delivery. It has also been studied for its potential use as a photoresist in microelectronics and for its ability to act as an organic semiconductor.
Wirkmechanismus
The mechanism of action of 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester is not yet fully understood. However, it is believed that the compound undergoes a series of chemical reactions that involve the formation of coordination complexes. These complexes are believed to be responsible for the compound's catalytic properties and its ability to form organic semiconductors.
Biochemical and Physiological Effects
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which may be beneficial in protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. It also has a low toxicity, making it safe to use in experiments. However, it is important to note that 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester is a relatively new compound, and its properties are still being studied. As such, there are still some limitations to its use in laboratory experiments, such as its potential to form coordination complexes and its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on 4-(2,6-Dichloroanilino)-3-thiophenecarboxylic Acid Methyl Ester. These include further studies of its catalytic properties, its ability to form coordination complexes, and its potential applications in drug delivery. Additionally, further research could be done on its potential biochemical and physiological effects, such as its antioxidant and anti-inflammatory properties. Finally, research could be done on its potential use as a photoresist in microelectronics and its ability to act as an organic semiconductor.
Eigenschaften
IUPAC Name |
methyl 4-(2,6-dichloroanilino)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-17-12(16)7-5-18-6-10(7)15-11-8(13)3-2-4-9(11)14/h2-6,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGUHHGMRHQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1NC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


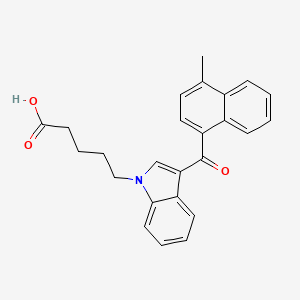
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanenitrile](/img/no-structure.png)
![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)
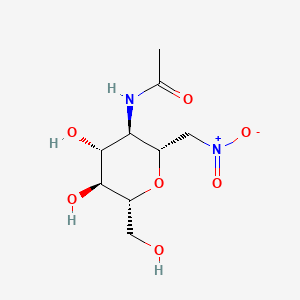

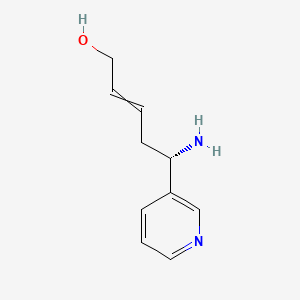
![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)

